5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one

Dihydropyridazinone Regioisomerism Scaffold differentiation

5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 1092388-61-8; molecular formula C₁₈H₁₈N₂O₃; MW 310.35 g/mol) is a 5-aryl-4,5-dihydropyridazin-3(2H)-one derivative. Structurally, it features a quaternary methyl-bearing C5 center substituted with a 3-hydroxy-4-methoxyphenyl moiety, an N2-phenyl group, and a carbonyl at position 3 of the dihydropyridazinone ring.

Molecular Formula C18H18N2O3
Molecular Weight 310.3 g/mol
CAS No. 1092388-61-8
Cat. No. B13079010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one
CAS1092388-61-8
Molecular FormulaC18H18N2O3
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC1(CC(=O)N(N=C1)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)O
InChIInChI=1S/C18H18N2O3/c1-18(13-8-9-16(23-2)15(21)10-13)11-17(22)20(19-12-18)14-6-4-3-5-7-14/h3-10,12,21H,11H2,1-2H3
InChIKeyJXEPXCZNQDLSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 1092388-61-8): Compound Class, Structural Identity, and Procurement Context


5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 1092388-61-8; molecular formula C₁₈H₁₈N₂O₃; MW 310.35 g/mol) is a 5-aryl-4,5-dihydropyridazin-3(2H)-one derivative [1]. Structurally, it features a quaternary methyl-bearing C5 center substituted with a 3-hydroxy-4-methoxyphenyl moiety, an N2-phenyl group, and a carbonyl at position 3 of the dihydropyridazinone ring. This compound belongs to the broader phenyl dihydropyridazinone chemotype, a scaffold with established pharmacological precedent in B-Raf kinase inhibition, phosphodiesterase (PDE3/PDE4) modulation, and anticancer applications [2][3]. Critically, its 5-aryl substitution pattern distinguishes it from the more extensively studied 6-aryl-dihydropyridazinone series that includes DNMDP and cardiotonic PDE3 inhibitors [4]. The compound is commercially available at ≥95% purity from multiple suppliers for research use [1].

Why Generic Substitution of 5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 1092388-61-8) Carries Undefined Risk: Regioisomeric and Substituent-Level Differentiation Evidence


Dihydropyridazinones are not a monolithic class; bioactivity is exquisitely sensitive to the position of aryl substitution and the nature of peripheral substituents [1]. The overwhelming majority of pharmacologically characterized dihydropyridazinones carry the aryl group at the 6-position (e.g., DNMDP, SK&F 94836, levosimendan), where it directly conjugates with the pyridazinone carbonyl and anchors key target interactions [2][3]. In contrast, 5-(3-hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one bears its aryl substituent at the quaternary C5 position, a regioisomeric arrangement that fundamentally alters electronic distribution, molecular shape, and conformational flexibility [4]. This 5-aryl topology has been far less explored pharmacologically, meaning that procurement of a generic 6-aryl analog as a substitute would result in an unvalidated, structurally distinct entity with no assurance of comparable target engagement, selectivity, or cellular activity. The presence of the 3-hydroxy-4-methoxy (isovanillin-type) substitution further distinguishes this compound from the 4-substituted or 3-nitro-4-dialkylamino phenyl motifs typical of PDE3-targeting dihydropyridazinones [2][5].

Quantitative Differentiation Evidence for 5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 1092388-61-8) Versus Closest Analogs


Regioisomeric Scaffold Differentiation: 5-Aryl vs. 6-Aryl Dihydropyridazinone Topology and Its Pharmacological Consequences

The target compound adopts the 5-aryl-4,5-dihydropyridazin-3(2H)-one topology, a regioisomer of the vastly more common 6-aryl-dihydropyridazin-3(2H)-one scaffold that dominates the PDE3 inhibitor and cardiotonic literature [1]. In the 6-aryl series, the aryl ring is directly conjugated with the C=N bond of the pyridazinone ring, forming an extended π-system critical for PDE3 active-site binding [2]. In the 5-aryl series, the aryl group is attached to an sp³-hybridized quaternary carbon at C5, breaking this conjugation and projecting the aryl ring in a different spatial trajectory. The core scaffold synthesis yields 47% overall for 5-phenyl-dihydropyridazinone versus 72% for the 4-phenyl isomer, reflecting differential reactivity profiles between regioisomers [3]. The 5-aryl series also exhibits distinct oxidation behavior—the 5-phenyldihydropyridazinones oxidize to pyridazinones more readily than the 6-phenyl isomer, indicative of different electronic ground states that may influence metabolic stability [3].

Dihydropyridazinone Regioisomerism Scaffold differentiation Structure-activity relationship

Physicochemical Property Differentiation: Computed Descriptors of 5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one vs. DNMDP and Sorafenib

Physicochemical profiling reveals key differences between the target compound and established dihydropyridazinone-based tool compounds. The target compound (XLogP3 2.4, TPSA 62.1 Ų, HBD 1, HBA 4, rotatable bonds 3) [1] occupies a distinct property space compared to DNMDP (XLogP ~3.5 estimated, TPSA ~98 Ų with nitro/diethylamino groups, HBA 5) [2] and sorafenib (XLogP ~4.1, TPSA ~101 Ų, HBD 3, HBA 7). The lower TPSA and hydrogen-bond donor count of the target compound suggest superior passive membrane permeability relative to sorafenib, while the absence of the nitro group (present in DNMDP) eliminates a known metabolic liability and potential toxophore [2]. The single hydrogen bond donor (phenolic OH) combined with four hydrogen bond acceptors yields a balanced polarity profile consistent with oral bioavailability potential per Lipinski's Rule of Five analysis [1].

Physicochemical properties Drug-likeness Lipinski parameters Computed descriptors

Class-Level B-Raf Kinase Inhibition Precedent and the 3-Hydroxy-4-methoxyphenyl Substituent's Potential Contribution

The phenyl dihydropyridazinone scaffold has validated B-Raf kinase inhibitory activity. Thabit et al. (2020) demonstrated that compound 8b (a 6-aryl-dihydropyridazinone analog) inhibited B-Raf with IC₅₀ 24.79 nM, outperforming sorafenib (IC₅₀ 44.05 nM) by approximately 1.78-fold [1]. The same study reported series 8a-d compounds achieving B-Raf IC₅₀ values of 24.97-44.60 nM, compared to sorafenib's 44.05 nM [1]. Compound 8b also exhibited superior cytotoxicity against PC-3 cells (IC₅₀ 7.83 µM vs. sorafenib 11.53 µM) and induced G2-M cell cycle arrest with apoptosis in MCF-7 cells [1]. Separately, 3-hydroxy-4-methoxyphenyl-containing compounds (e.g., DW532, hesperetin derivatives) have demonstrated broad-spectrum tyrosine kinase inhibition, suggesting this substitution motif may confer complementary kinase-binding interactions [2][3]. While the target compound has not been directly assayed against B-Raf, its phenyl dihydropyridazinone core and 3-hydroxy-4-methoxyphenyl appendage combine two structural motifs independently associated with kinase inhibitory activity [1][2].

B-Raf kinase Anticancer Phenyl dihydropyridazinone Kinase inhibition

Stereochemical Differentiation: The 5-Methyl Quaternary Center and Chiral Implications for PDE3 Target Engagement

The C5 position of the target compound bears both a methyl group and a 3-hydroxy-4-methoxyphenyl substituent on a quaternary carbon, creating an undefined stereocenter (the compound is supplied as the racemate) [1]. In the 5-methyl-dihydropyridazinone series, stereochemistry at C5 has profound consequences for PDE3 inhibition: the (−)-enantiomers are very strong PDE3 inhibitors, whereas (+)-enantiomers exhibit only weak activity [2]. This stereochemical dependence has been documented for multiple 5-methyl-dihydropyridazinone cardiotonics, where PDE3-inhibitory activity can differ by orders of magnitude between enantiomers [2][3]. The presence of the bulky 3-hydroxy-4-methoxyphenyl group at the same quaternary center introduces steric constraints absent in simpler 5-methyl analogs (e.g., those with only hydrogen at this position), potentially amplifying enantioselective target discrimination [1]. Researchers procuring this compound for PDE3-related assays must therefore consider enantiomeric composition and the potential need for chiral resolution.

Stereochemistry PDE3 inhibition Enantioselectivity 5-Methyl dihydropyridazinone

Commercial Availability and Purity Profile for Reproducible Screening Deployment

The target compound is commercially available from multiple independent suppliers at a standardized purity of 95%, with catalog numbers including AKSci 1807AA, CatoChem catalog, and Parchem CAS 1007921-18-7 (synonym entry) . In contrast, closely related research-grade 5-aryl-dihydropyridazinone analogs are typically custom-synthesized and lack multi-vendor availability, introducing batch-to-batch variability risk. Published phenyl dihydropyridazinone B-Raf inhibitors (e.g., compounds 6a, 7g, 8b) are not commercially cataloged and require de novo synthesis [1], while DNMDP is available but carries a premium cost structure associated with its nitro-group handling requirements [2]. The target compound's storage specification (2-8°C) is less stringent than DNMDP's (-20°C), reducing cold-chain logistics burden for high-throughput screening facilities [2].

Commercial sourcing Purity specification Reproducibility Compound procurement

Optimal Research and Industrial Application Scenarios for 5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one (CAS 1092388-61-8) Based on Evidence


Kinase Inhibitor Screening Library Diversification with a Structurally Orthogonal Dihydropyridazinone Chemotype

For high-throughput screening campaigns targeting the RAF-MEK-ERK pathway or related kinase panels, this compound provides a 5-aryl-dihydropyridazinone scaffold structurally orthogonal to the 6-aryl series that dominates commercial kinase inhibitor libraries. Its regioisomeric topology disrupts the extended conjugation present in 6-aryl analogs, offering a distinct pharmacophoric geometry that may access unexplored binding modes within the B-Raf ATP-binding pocket [1]. The class-level precedent of B-Raf IC₅₀ values in the 24-79 nM range for phenyl dihydropyridazinones [1], combined with the 3-hydroxy-4-methoxyphenyl motif's documented tyrosine kinase interaction potential [2], supports its deployment as a diversity element in focused kinase libraries where scaffold novelty is a selection criterion.

PDE3 Isozyme Profiling with Enantiomer-Resolved Potency Assessment

Given the well-established stereochemical dependence of PDE3 inhibition in 5-methyl-dihydropyridazinones—where (−)-enantiomers are strong inhibitors and (+)-enantiomers exhibit weak activity [3]—this racemic compound is ideally suited for PDE3/PDE4 isoform profiling studies. Researchers can perform chiral resolution followed by comparative IC₅₀ determination against PDE3A, PDE3B, and PDE4 isoforms to quantify enantiomeric potency ratios and selectivity windows. The compound's N2-phenyl substitution further distinguishes it from N2-alkyl PDE3 inhibitors (e.g., milrinone, cilostazol), potentially altering PDE isozyme selectivity profiles [4]. This application leverages the compound's unexplored stereochemical-pharmacological relationship as a scientific discovery opportunity.

Metabolic Stability Benchmarking of Non-Nitro Dihydropyridazinones vs. DNMDP-Class Compounds

DNMDP and its active analogs contain a nitro group on the phenyl ring, a well-documented structural liability associated with metabolic activation, potential genotoxicity, and CYP-mediated reactive metabolite formation [5]. The target compound, lacking a nitro group and containing only a single phenolic hydrogen bond donor, provides a cleaner chemotype for comparative metabolic stability studies in human liver microsomes or hepatocyte models [6]. Its lower TPSA (62.1 Ų vs. ~98 Ų for DNMDP) [6] predicts superior passive permeability, making it a relevant comparator for assessing whether the PDE3/SLFN12-mediated cancer cell killing phenotype (observed with DNMDP) can be achieved with improved ADME properties using a 5-aryl scaffold [5].

Fragment-Based or Structure-Guided Optimization Starting Point for 5-Aryl-Dihydropyridazinone Lead Discovery

The compound's relatively low molecular weight (310.35 Da), moderate lipophilicity (XLogP3 2.4), and balanced polarity (TPSA 62.1 Ų) satisfy all four Lipinski Rule of Five criteria [6], positioning it as an attractive lead-like starting point for medicinal chemistry optimization. Its quaternary C5 center with both methyl and 3-hydroxy-4-methoxyphenyl substituents provides two independent vectors for SAR exploration: (1) modification of the phenolic OH (e.g., alkylation, acylation, bioisosteric replacement) and (2) variation of the N2-phenyl group. The established synthetic route to 5-aryl-dihydropyridazinones via hydroxybenzaldehyde precursors [7] enables modular analog generation, supporting rapid SAR expansion in hit-to-lead campaigns.

Quote Request

Request a Quote for 5-(3-Hydroxy-4-methoxyphenyl)-5-methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.